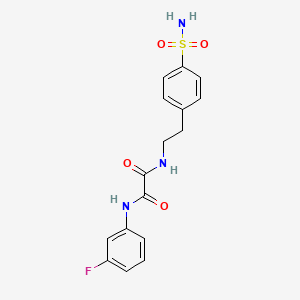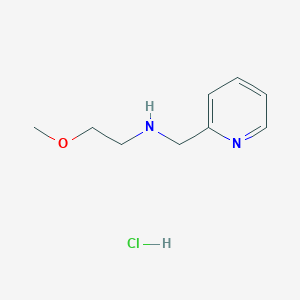
(2-Methoxyethyl)(2-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxyethyl)(2-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O and a molecular weight of 202.68 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Coordination Chemistry and Magnetism
Manganese(II) complexes with ligands derived from 2-aminomethylpyridine, including variations with a methoxyalkyl arm, have been synthesized and characterized. These complexes, such as N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma), exhibit interesting structural and magnetic properties. The coordination geometry, hydrogen bonding interactions, and magnetic behavior of these complexes provide insights into the design of molecular materials with specific magnetic properties (Wu et al., 2004).
Schiff Bases and Tautomerism
Research into Schiff bases derived from pyridine compounds, including those related to (2-Methoxyethyl)(2-pyridinylmethyl)amine, explores the phenomenon of intramolecular hydrogen bonding and tautomerism. These studies provide valuable information on the structural and electronic properties of these compounds, which could be relevant for their applications in various fields, including sensors and organic electronics (Nazır et al., 2000).
Anticancer Compound Synthesis
The synthesis of palladium(II) and platinum(II) complexes containing ligands derived from benzimidazole and related structures, including those similar to (2-Methoxyethyl)(2-pyridinylmethyl)amine, has been investigated for their potential as anticancer compounds. These studies contribute to the ongoing search for novel chemotherapeutic agents and highlight the importance of ligand design in the development of metal-based drugs (Ghani & Mansour, 2011).
Photocatalytic Applications
In the context of environmental remediation, photocatalytic degradation of pollutants like pyridine, a structural component of many pesticides and toxic chemicals, has been studied using TiO2. While not directly mentioning (2-Methoxyethyl)(2-pyridinylmethyl)amine, this research underlines the broader relevance of pyridine derivatives in studying and developing photocatalytic processes for water treatment and pollution control (Maillard-Dupuy et al., 1994).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-methoxy-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-7-6-10-8-9-4-2-3-5-11-9;/h2-5,10H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDJCVTASKEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
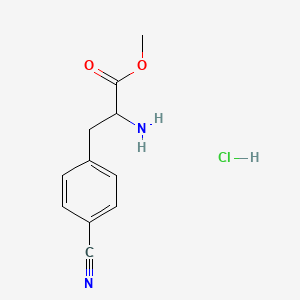
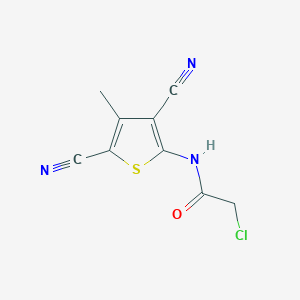
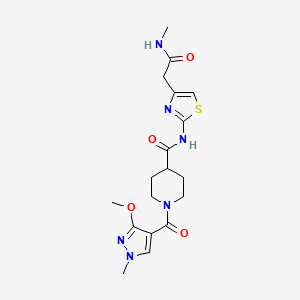
![Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2705410.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2705412.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)
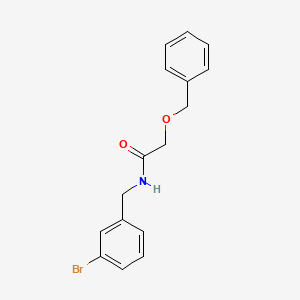
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2705418.png)
![Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2705419.png)

![3-benzyl-N-isopropyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)
![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
